2-Fluoro-5-hydroxybenzoic acid
Overview
Description
2-Fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Fluoro-5-hydroxybenzoic acid involves the reaction of 5-bromo-2-fluorobenzoic acid with water and sodium carbonate under reflux conditions. The reaction is typically carried out in the presence of a copper (II) bromide catalyst and (R,R)-N,N’-dimethyl-1,2-diaminocyclohexane as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes involving halogenated benzoic acids and appropriate catalysts are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted benzoic acids with different functional groups.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
2-Fluoro-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxybenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-hydroxybenzoic acid
- 4-Fluorosalicylic acid
- 3-Chlorosalicylic acid
- 5-Chlorosalicylic acid
- 5-Bromosalicylic acid
Comparison
2-Fluoro-5-hydroxybenzoic acid is unique due to the specific positions of the fluorine and hydroxyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties compared to other similar compounds. For example, the presence of the fluorine atom at the second position can enhance the compound’s stability and alter its electronic properties, making it distinct from other halogenated benzoic acids.
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFABVUVHWEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379054 | |
Record name | 2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-30-1 | |
Record name | 2-Fluoro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51446-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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